![molecular formula C20H20N2O B12915484 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline CAS No. 89721-35-7](/img/structure/B12915484.png)
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline is a complex organic compound that features a unique structure combining an isoquinoline core with a phenyl group and a pyrrolidin-2-ylmethoxy substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
The synthesis of 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation, where the isoquinoline core is reacted with a phenyl acetyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyrrolidin-2-ylmethoxy Group: This is typically done through nucleophilic substitution, where the isoquinoline derivative reacts with pyrrolidine and a suitable leaving group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline core or the phenyl group, often using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It shows promise as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the isoquinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline can be compared with other similar compounds, such as:
1-Phenylisoquinoline: Lacks the pyrrolidin-2-ylmethoxy group, resulting in different biological activities.
3-[(Pyrrolidin-2-yl)methoxy]isoquinoline: Lacks the phenyl group, which can affect its binding properties and overall activity.
1-Phenyl-3-methoxyisoquinoline: Lacks the pyrrolidine ring, leading to different pharmacokinetic and pharmacodynamic profiles.
属性
CAS 编号 |
89721-35-7 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
1-phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline |
InChI |
InChI=1S/C20H20N2O/c1-2-7-15(8-3-1)20-18-11-5-4-9-16(18)13-19(22-20)23-14-17-10-6-12-21-17/h1-5,7-9,11,13,17,21H,6,10,12,14H2 |
InChI 键 |
XUTGWBXIMSXBOM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)COC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


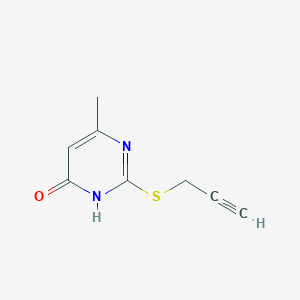

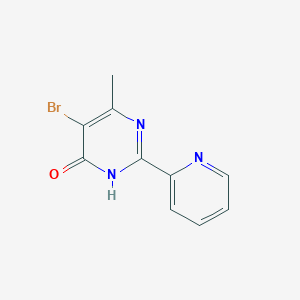
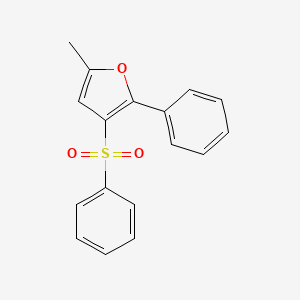
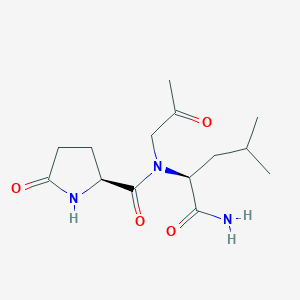
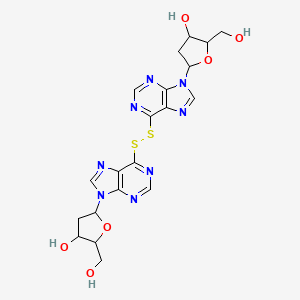
![5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915436.png)
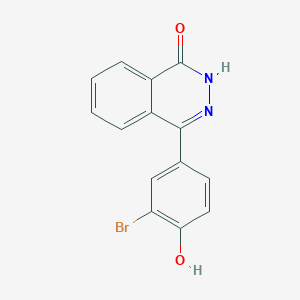
![3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915448.png)
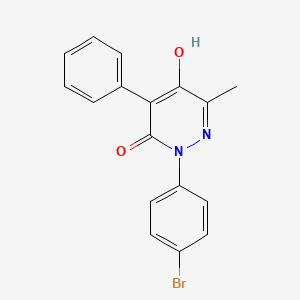
![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
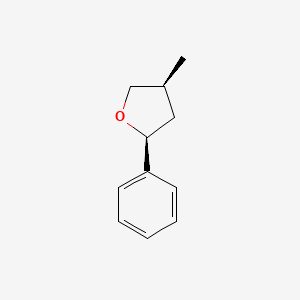
![1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B12915469.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
